![molecular formula C15H6O6S3 B2470588 Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid CAS No. 1174223-25-6](/img/structure/B2470588.png)
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene-2,5,8-tricarboxylic acid is a chemical compound with the molecular formula C15H6O6S3 and a molecular weight of 378.41 . It is used as a monomer in the synthesis of Metal-Organic Frameworks (MOFs) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[1,2-b:3,4-b’:5,6-b’']trithiophene core . This core is essential for facilitating electron transfer .Chemical Reactions Analysis
This compound is used in the construction of covalent organic frameworks (COFs) that are photocatalytically active . These COFs have been used for the photocatalytic production of hydrogen peroxide from water and oxygen .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
1. Organic Electronics and Photovoltaic Applications
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) shows significant promise in the field of organic electronics, particularly as a donor material in organic semiconductors. Its planar structure and high electron-rich character make it an effective component in donor-acceptor type copolymers. For instance, its use in copolymers with electron acceptors like 2,1,3-benzothiadiazole has been explored for potential applications in organic electronics (Nielsen et al., 2011). Furthermore, derivatives of BTT, such as those with ferrocenyl units, have been synthesized and characterized for their structural and electronic features, offering insights into their suitability for organometallic complexes and electronic applications (Rossi et al., 2017).
2. Organic Semiconductor Synthesis and Characterization
The synthesis and characterization of BTT oligomers have been extensively studied, highlighting their potential as organic semiconductors. For example, BTT dimers, dendritic tetramers, hexamers, and decamers have been synthesized and evaluated for their solubility, molecular structure, and potential use in field-effect transistors, demonstrating high hole mobilities (Kashiki et al., 2011).
3. Advanced Material Synthesis for Solar Cell Applications
BTT-based materials have been developed for use in dye-sensitized solar cells. For instance, inserting aromatic entities like BDT between the anchor and the conjugated spacer in organic dyes has shown to extend absorption wavelengths and improve cell performance (Li et al., 2017). Additionally, the effect of π-conjugation length on the properties and performance of A–π–D–π–A type oligothiophenes with a BDT core has been studied, indicating their efficiency in power conversion and device stability (Yin et al., 2016).
4. Exploration of Charge Carrier Mobilities
Benzotrithiophene co-polymers have been explored for their high charge carrier mobilities in field-effect transistors. The planar benzotrithiophene core is found to induce strong aggregation effects in co-polymers, affecting the backbone conformation, interchain interactions, and polymer solubility (Schroeder et al., 2011).
Mecanismo De Acción
Target of Action
It’s known that btt is an electron-rich building block , suggesting it may interact with electron-poor targets.
Mode of Action
The mode of action of BTT involves its interaction with its targets through π-conjugation . This interaction facilitates electron transfer, which is essential for its function .
Biochemical Pathways
It’s known that btt is used in the assembly of covalent organic frameworks (cofs), where it plays a crucial role in facilitating electron transfer .
Pharmacokinetics
It’s known that btt has a predicted boiling point of 6424±500 °C and a predicted density of 1692±006 g/cm3 , which may influence its bioavailability.
Result of Action
The result of BTT’s action is primarily seen in its role in the assembly of COFs . The full π-conjugation of BTT is essential to facilitate electron transfer, which is crucial for the function of these COFs .
Action Environment
It’s known that btt should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Safety and Hazards
The compound is associated with some safety hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6O6S3/c16-13(17)7-1-4-10(22-7)5-2-9(15(20)21)24-12(5)6-3-8(14(18)19)23-11(4)6/h1-3H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKLAALKJGLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=C(C=C(S3)C(=O)O)C4=C2C=C(S4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

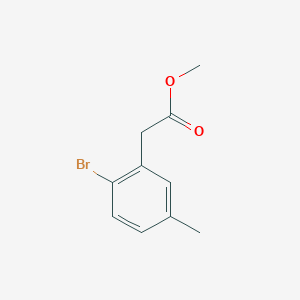
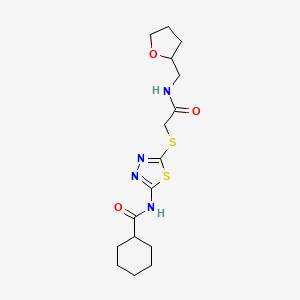
![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)
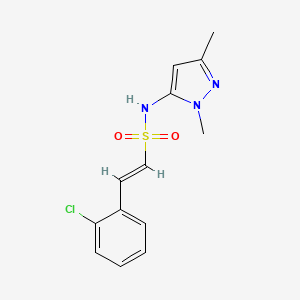
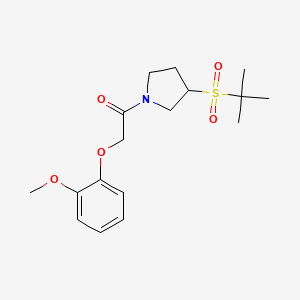
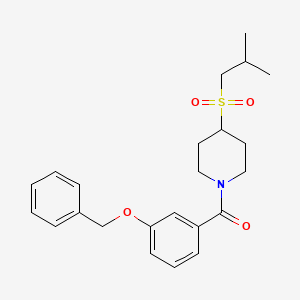
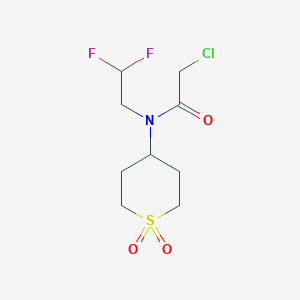

![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)
![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)
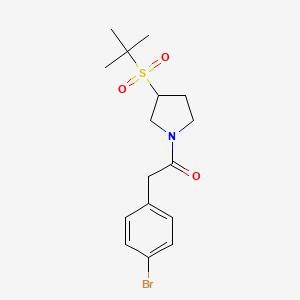
![(E)-6-((2-(3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarbonyl)hydrazono)methyl)-2,3-dimethoxybenzoic acid](/img/structure/B2470524.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide](/img/structure/B2470529.png)